molecular formula C14H16ClN B3078207 N-(1-Naphthylmethyl)cyclopropanamine hydrochloride CAS No. 1049803-16-8

N-(1-Naphthylmethyl)cyclopropanamine hydrochloride

Cat. No. B3078207
CAS RN: 1049803-16-8
M. Wt: 233.73 g/mol
InChI Key: BWDDKJPNFFXYIW-UHFFFAOYSA-N
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Description

“N-(1-Naphthylmethyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1049803-16-8 . It has a molecular weight of 233.74 . The compound is typically in solid form .


Physical And Chemical Properties Analysis

“N-(1-Naphthylmethyl)cyclopropanamine hydrochloride” is a solid at room temperature . Its molecular weight is 233.74 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Stereochemical Studies and Adrenergic Drugs
The synthesis and evaluation of optically active derivatives of imidazolines, including compounds closely related to N-(1-Naphthylmethyl)cyclopropanamine hydrochloride, have been explored in the context of adrenergic drugs. Such compounds have been synthesized and tested for their potential as alpha-adrenoreceptor antagonists, showcasing moderate potency. This area of research contributes to the understanding of the stereochemical requirements for adrenergic receptor interactions and could inform the development of new therapeutic agents (Miller et al., 1976).

Analytical Chemistry and Pharmaceutical Analysis
In analytical chemistry, derivatives of N-(1-Naphthyl) ethylene diamine dihydrochloride, a compound similar to N-(1-Naphthylmethyl)cyclopropanamine hydrochloride, have been used as coupling agents for the determination of procaine hydrochloride in pharmaceutical preparations. This application highlights the role of such chemicals in the development of analytical methods for quality control and assurance in the pharmaceutical industry (Fayaz et al., 1982).

Microwave-Assisted Organic Synthesis
The use of microwave irradiation in organic synthesis has been demonstrated through the development of a sequential three-component reaction involving compounds such as cyclopropanamine, leading to the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. This method exemplifies the application of N-(1-Naphthylmethyl)cyclopropanamine hydrochloride and related compounds in facilitating rapid, efficient, and safe synthesis of complex organic molecules for biomedical research (Han et al., 2010).

Development of Antidepressants
In the pharmaceutical industry, research into the improved synthesis of sertraline hydrochloride, an effective antidepressant, has involved intermediates related to N-(1-Naphthylmethyl)cyclopropanamine hydrochloride. This research underscores the compound's potential utility in the synthesis and development of therapeutically significant molecules (Vukics et al., 2002).

Supramolecular Chemistry
The exploration of supramolecular interactions, such as those between cyclam-cored dendrimers and cyanide metal complexes, provides insight into the host-guest chemistry that can be applied to the design of novel materials and sensors. Compounds structurally related to N-(1-Naphthylmethyl)cyclopropanamine hydrochloride may play a role in these complex molecular assemblies, contributing to advancements in materials science and nanotechnology (Bergamini et al., 2004).

Safety and Hazards

The specific safety and hazard information for “N-(1-Naphthylmethyl)cyclopropanamine hydrochloride” is not available in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

N-(naphthalen-1-ylmethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-15-13-8-9-13;/h1-7,13,15H,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDDKJPNFFXYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Naphthylmethyl)cyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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